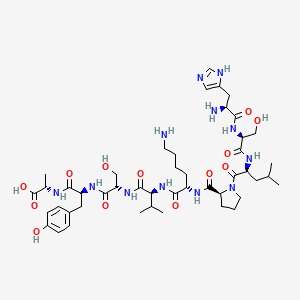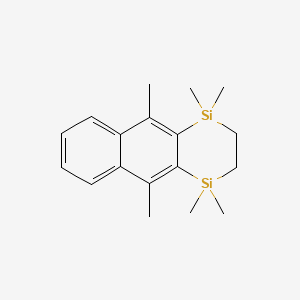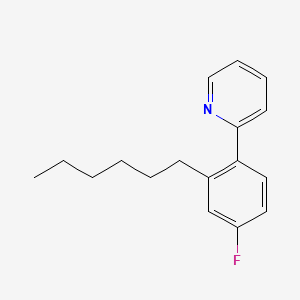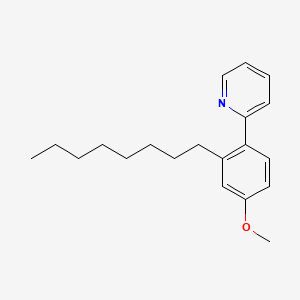![molecular formula C10H16N2 B12519680 3-[1-(Dimethylamino)ethyl]aniline CAS No. 697306-37-9](/img/structure/B12519680.png)
3-[1-(Dimethylamino)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Dimethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethylphenol with a methylation reagent to obtain the desired compound . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs the alkylation of aniline using methanol or dimethyl ether as the methylating agents. The reaction is catalyzed by acids, and the process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
3-[1-(Dimethylamino)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[1-(Dimethylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacks the ethyl chain.
N,N-Diethylaniline: Another tertiary amine with ethyl groups instead of methyl groups.
Aniline: The parent compound without any alkyl substitution.
Uniqueness: 3-[1-(Dimethylamino)ethyl]aniline is unique due to the presence of both the dimethylamino group and the ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
697306-37-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[1-(dimethylamino)ethyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3 |
InChI Key |
MYQXPFYHNMTSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
acetate](/img/structure/B12519609.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)


![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)


